molecular formula C11H11N5O B1436607 1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one CAS No. 885457-79-4

1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one

Cat. No.: B1436607
CAS No.: 885457-79-4
M. Wt: 229.24 g/mol
InChI Key: YSXXXPGIHIHKAD-UHFFFAOYSA-N
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Description

1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one is a heterocyclic compound that features both benzimidazole and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one typically involves the reaction of benzimidazole derivatives with appropriate aminopyrazoles or aminotriazoles under both microwave and thermal reaction conditions . The reaction conditions often include the use of solvents like toluene and reagents such as N,N-dimethylformamide dimethyl acetal .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other functionalized compounds.

    Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzimidazole and pyrrolone compounds.

Scientific Research Applications

1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one involves its interaction with various molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one is unique due to its dual functionality, combining both benzimidazole and pyrrolone structures. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-amino-4-(1H-benzimidazol-2-yl)-5-imino-2H-pyrrol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c12-10-9(8(17)5-16(10)13)11-14-6-3-1-2-4-7(6)15-11/h1-4,12,17H,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXXXPGIHIHKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1N)C2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one
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1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one
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1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one
Reactant of Route 5
1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one
Reactant of Route 6
1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one

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